molecular formula C13H15ClN4 B1220201 Chrysoidine R CAS No. 4438-16-8

Chrysoidine R

Cat. No. B1220201
CAS RN: 4438-16-8
M. Wt: 262.74 g/mol
InChI Key: SYGRIMFNUFCHJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chrysoidine R, like many azo dyes, involves coupling reactions between diazonium compounds and aromatic compounds. While specific synthesis routes for this compound are not detailed in the provided studies, azo dye synthesis typically employs diazotization of an aromatic amine followed by azo coupling with another aromatic compound.

Molecular Structure Analysis

The molecular structure of this compound, characterized by the azo group (-N=N-) linking two aromatic rings, plays a crucial role in its dyeing properties and interactions with biological molecules. The studies highlight how this compound interacts with proteins like bovine liver catalase and bovine serum albumin, indicating specific binding sites and suggesting that its molecular structure facilitates these interactions without significant conformational changes in the proteins (Yang et al., 2013); (Yang et al., 2014).

Chemical Reactions and Properties

This compound undergoes photocatalytic degradation in the presence of titanium dioxide, a reaction influenced by various factors like pH, catalyst concentration, and the presence of electron acceptors. The degradation products and pathways have been studied, providing insights into the chemical reactivity and breakdown of this compound under environmental conditions (Qamar et al., 2005).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, adsorption characteristics, and interactions with light, are crucial for its applications and environmental behavior. Studies have explored its adsorption on various materials, indicating its potential removal from wastewater and highlighting the role of physical interactions in its environmental fate (Mariyam et al., 2021); (Ashraf et al., 2019).

Chemical Properties Analysis

This compound's chemical properties, particularly its ability to form complexes with proteins and its photocatalytic degradation, demonstrate its reactive nature. The interactions with proteins, revealed through spectroscopy and molecular docking studies, show non-covalent binding mechanisms, which are significant for understanding its biological effects and removal strategies (Yang et al., 2013); (Yang et al., 2014).

Scientific Research Applications

1. Adsorption Studies

Chrysoidine R has been extensively studied for its adsorption properties. Research by Ashraf et al. (2019) explored using activated sawdust for the adsorption of this compound from aqueous solutions. Sawdust was found to be effective and cost-efficient for this purpose, with high adsorption efficiency and adherence to Freundlich's isotherm (Ashraf, Nidal Abulibdeh, & Salam, 2019). Similarly, Matheswaran and Karunanithi (2007) investigated the use of fly ash as an adsorbent for removing this compound, demonstrating its effectiveness in a batch process (Matheswaran & Karunanithi, 2007).

2. Detection in Food and Beverages

Jia Bao-she (2014) researched the use of surface-enhanced Raman spectrum (SERS) of Chrysoidine for detecting its presence in drinks, showcasing its potential in rapid detection methods (Jia Bao-she, 2014). Fang et al. (2014) developed a method for the selective determination of chrysoidine in foods through a molecularly imprinted polymer coupled with high-performance liquid chromatography, emphasizing its application in ensuring food safety (Fang, Feng, Yan, Liu, & Wang, 2014).

3. Photocatalytic Degradation Studies

The photocatalytic degradation of this compound has been a subject of investigation. Qamar, Saquib, and Muneer (2005) examined the degradation of this compound using titanium dioxide in aqueous suspensions, providing insights into environmental remediation techniques (Qamar, Saquib, & Muneer, 2005).

4. Binding Studies with Proteins

The interaction of Chrysoidine with proteins has been a critical area of study. Sun et al. (2016) investigated the toxic effects of Chrysoidine on human serum albumin, revealing significant insights into its binding mechanism and potential toxicity (Sun, Liu, Li, Han, Yang, & Liu, 2016).

Safety and Hazards

When handling Chrysoidine R, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Chrysoidine R plays a significant role in biochemical reactions, particularly as a biochemical reagent in life science research . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind to certain proteins, altering their structure and function. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress responses. Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their function. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, including altered gene expression and metabolic dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can inhibit certain enzymes involved in detoxification pathways, leading to the accumulation of toxic metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

4-methyl-6-phenyldiazenylbenzene-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4.ClH/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGRIMFNUFCHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063467
Record name C.I. Basic Orange 1
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Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4438-16-8
Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1)
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Record name C.I. 11320
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Record name Chrysoidine R
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Record name 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1)
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Record name 5-(phenylazo)toluene-3,4-diamine monohydrochloride
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Record name BASIC ORANGE 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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